molecular formula C5H10O3S B13727257 2-hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid

2-hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid

Cat. No.: B13727257
M. Wt: 154.17 g/mol
InChI Key: ONFOSYPQQXJWGS-LBHFFFFPSA-N
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Description

2-Hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid is a compound with the molecular formula C5H10O3SThis compound is significant in various fields, including animal nutrition, due to its role as a precursor in methionine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid typically involves the following steps:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role in methionine biosynthesis. It is converted into methionine via enzymatic pathways involving transamination and methylation reactions. The molecular targets include enzymes such as methionine synthase and methionine adenosyltransferase, which are crucial for the synthesis and utilization of methionine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid is unique due to its isotopic labeling, which makes it valuable in tracer studies and metabolic research. The presence of carbon-13 isotopes allows for detailed analysis of metabolic pathways and the fate of the compound in biological systems.

Properties

Molecular Formula

C5H10O3S

Molecular Weight

154.17 g/mol

IUPAC Name

2-hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/i2+1,3+1,4+1,5+1

InChI Key

ONFOSYPQQXJWGS-LBHFFFFPSA-N

Isomeric SMILES

CS[13CH2][13CH2][13CH]([13C](=O)O)O

Canonical SMILES

CSCCC(C(=O)O)O

Origin of Product

United States

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